B1579782 L-PHENYLALANINE-N-T-BOC (1-13C)

L-PHENYLALANINE-N-T-BOC (1-13C)

Cat. No.: B1579782
M. Wt: 266.30
Attention: For research use only. Not for human or veterinary use.
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Description

L-PHENYLALANINE-N-T-BOC (1-13C) is a carbon-13 isotopically labeled derivative of the amino acid phenylalanine, where the ¹³C isotope is incorporated at the first carbon position of the molecule. The tert-butoxycarbonyl (t-BOC) group protects the amino group, making it a critical intermediate in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .

Properties

Molecular Weight

266.30

Purity

98%

Origin of Product

United States

Scientific Research Applications

The incorporation of L-Phenylalanine-N-t-Boc (1-¹³C) into proteins allows for advanced nuclear magnetic resonance (NMR) spectroscopy studies. Site-selective labeling strategies using this compound can enhance the resolution of NMR spectra, enabling researchers to investigate the conformational dynamics of proteins at atomic resolution. For instance, studies have shown that site-specific labeling can improve the understanding of aromatic side-chain interactions in proteins, which are critical for their stability and function .

Self-Assembly and Nanostructure Formation

Recent research has highlighted the potential of L-Phenylalanine derivatives, including L-Phenylalanine-N-t-Boc (1-¹³C), in self-assembly processes leading to nanostructures. These compounds can form various nanoscale architectures such as nanotubes and microspheres through solvent-induced self-assembly mechanisms. The unique mechanical properties and high stiffness of these nanostructures make them suitable for applications in biosensing and electronic devices .

Nanostructure Type Formation Conditions Applications
NanotubesIn hexafluoroisopropanol/ethanolElectronics, biosensors
MicrospheresIn water/ethanol mixturesDrug delivery systems

The self-assembly behavior is influenced by factors such as solvent composition and concentration, which can be tailored to achieve desired structural characteristics .

Synthetic Routes for Isotopically Labeled Amino Acids

L-Phenylalanine-N-t-Boc (1-¹³C) is part of a broader category of isotopically labeled amino acids that are synthesized for various research purposes. These synthetic routes allow for the introduction of stable isotopes at specific positions within the amino acid structure, facilitating detailed metabolic studies and tracer experiments. For example, isotopically labeled phenylalanine can be used to trace metabolic pathways involving aromatic amino acids in vivo .

Case Study 1: Metabolic Tracer Studies

In a study involving young adults, researchers utilized L-[1-¹³C]tyrosine and L-[3,3-²H₂]phenylalanine as oral tracers to estimate aromatic amino acid requirements. The incorporation rates were measured over a 24-hour period, providing insights into metabolic fluxes and amino acid utilization in human physiology .

Case Study 2: Structural Dynamics via NMR

Another research project employed site-selective labeling with L-Phenylalanine-N-t-Boc (1-¹³C) to investigate protein dynamics using NMR spectroscopy. The study revealed critical information about side-chain interactions that influence protein stability and function, demonstrating the utility of this compound in structural biology .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₅CH₂CH(NH-t-BOC)¹³COOH
  • Molecular Weight : 266.30 g/mol (for ¹³C-labeled variant)
  • Isotopic Purity : ≥99 atom % ¹³C
  • Chemical Purity : ≥98%
  • Applications : Peptide synthesis, metabolic tracing, and NMR-based structural studies .

Comparison with Similar Compounds

Structural and Isotopic Variants of L-PHENYLALANINE-N-T-BOC

Several isotopologues and functional variants of L-PHENYLALANINE-N-T-BOC exist, differing in labeling positions and isotopic composition:

Compound Name Isotopic Labeling Molecular Weight (g/mol) Key Applications References
L-PHENYLALANINE-N-T-BOC (1-13C) ¹³C at position 1 266.30 Peptide synthesis, NMR tracking
L-PHENYLALANINE-N-T-BOC (RING-13C6) ¹³C in benzene ring (6 positions) 271.26 Aromatic interaction studies, NMR
L-PHENYLALANINE-N-T-BOC (2-13C) ¹³C at position 2 266.30 Metabolic flux analysis
L-PHENYLALANINE-N-T-BOC (U-13C9) Uniformly ¹³C-labeled (9 positions) 174.27* Comprehensive metabolic tracing
L-PHENYLALANINE-N-T-BOC (15N) ¹⁵N-labeled amino group 270.34 Nitrogen metabolic studies

*Molecular weight varies with labeling; unlabeled CAS: 13734-34-4 .

Key Differences :

  • Labeling Position : The 1-13C label is optimal for tracking carboxyl-group reactivity in peptide bonds, while RING-13C6 enables analysis of aromatic interactions in NMR .
  • Metabolic Tracing : Uniformly labeled (U-13C9) variants provide broader insights into metabolic pathways compared to single-position labels .

Functional Analogues in Hyperpolarized MRI

While L-PHENYLALANINE-N-T-BOC (1-13C) is primarily used in synthesis, hyperpolarized ¹³C-labeled compounds like [1-13C]-L-alanine ethyl ester serve distinct roles in metabolic imaging:

Compound Name Key Properties Applications Advantages Over L-PHENYLALANINE-N-T-BOC (1-13C) Limitations References
[1-13C]-L-Alanine Ethyl Ester pH-dependent chemical shift (171.7–179.5 ppm), T₁ = ~40 s at 3 T Intracellular/extracellular pH mapping Self-referencing (stable [1-13C]-L-alanine peak) Potential toxicity, limited in vivo data
[1-13C]Pyruvate Detects metabolites (lactate, alanine, bicarbonate) Cardiac metabolism imaging Well-established clinical use Short T₁ (~60 s)
[1,5-13C₂]Zymonic Acid pH-dependent shift, non-toxic, long T₁ (~90 s) Renal and tumor pH mapping Better solubility than bicarbonate Limited clinical validation

Critical Contrasts :

  • Chemical Shift Utility : Hyperpolarized probes like [1-13C]-L-alanine ethyl ester exploit pH-dependent shifts for imaging, whereas L-PHENYLALANINE-N-T-BOC (1-13C) is used for synthetic tracking .
  • Stability : The t-BOC group enhances stability during peptide synthesis but is absent in hyperpolarized agents designed for rapid metabolic conversion .

Commercial Availability and Specifications

L-PHENYLALANINE-N-T-BOC Variants :

Product Code Isotopic Labeling Purity Quantity Price (EUR) Supplier
CLM-2061-0.1 RING-13C6 99% 0.1 g 1,013.20 Eurisotop
CLM-2009-0.25 2-13C 99% 0.25 g N/A Cambridge Isotope Labs
CLM-2479-0 1-13C 99% 0.5 g N/A Shanghai Lai Ang Biotech

Notable Observations:

  • The 1-13C variant is less commonly listed than ring-labeled counterparts, reflecting niche demand in peptide synthesis .
  • Higher isotopic purity (≥99%) ensures reliability in NMR and metabolic studies .

Preparation Methods

Industrial and Laboratory Synthesis Approaches

L-Phenylalanine labeled at the 1-position with carbon-13 is typically synthesized via chemical or enzymatic methods starting from labeled precursors such as phenylacetaldehyde (1-13C).

A well-documented chemical method involves the Strecker-type synthesis where phenylacetaldehyde reacts with ammonium and cyanide ions in an aqueous medium containing a water-miscible organic solvent. This reaction yields an amino nitrile intermediate, which is subsequently hydrolyzed to L-phenylalanine.

Detailed Reaction Conditions and Findings

  • Reactants : Phenylacetaldehyde (1-13C), ammonium ions (ammonia and ammonium cyanide), cyanide ions (from hydrogen cyanide or alkali metal cyanides), carbonate ions.
  • Solvent System : Aqueous medium with a water-miscible organic solvent such as methanol, ethanol, isopropanol, or dioxane. The solvent amount is critical, generally at least twice the weight of phenylacetaldehyde, preferably 4-8 times, to optimize yield and reduce by-products.
  • Reaction Temperature : Typically 50–250°C, with common practice around 120°C in an autoclave for 30 minutes for the intermediate formation, followed by hydrolysis at elevated temperatures (up to 200°C).
  • pH Control : Necessary to optimize reaction and hydrolysis steps.
  • Hydrolysis : Acidic (HCl, H2SO4) or alkaline hydrolysis converts the amino nitrile intermediate to the amino acid.
  • Yield : Phenylalanine yields approach 95–99% under optimized conditions.

Representative Experimental Data

Parameter Condition/Value Notes
Phenylacetaldehyde concentration 0.3–1.0 mol/L Limited by solubility
Organic solvent type Methanol, ethanol, isopropanol, dioxane Methanol and ethanol preferred economically
Organic solvent amount 2–8 times weight of phenylacetaldehyde Minimum 2x required, 4x preferred
Reaction temperature 120°C (intermediate formation) Autoclave conditions
Hydrolysis temperature 100–200°C Acidic or alkaline hydrolysis
Reaction time (intermediate) 30 minutes
Hydrolysis time 3–5 hours (reflux) or less than 1 hour (high temp) Depending on conditions
Phenylalanine yield 95.7% to 98.7% Determined by amine nitrogen content analysis

This method is advantageous for producing isotopically labeled phenylalanine at scale with high purity and yield.

Protection of the Amino Group with tert-Butoxycarbonyl (BOC)

General Procedure

The amino group of L-phenylalanine (1-13C) is protected by reaction with tert-butoxycarbonylating agents, commonly di-tert-butyl dicarbonate (Boc2O), under controlled conditions.

Reaction Conditions

  • Starting Material : L-phenylalanine (1-13C) in its free amino acid form.
  • Protecting Agent : Di-tert-butyl dicarbonate (Boc2O) or alternative tert-butoxycarbonylating agents.
  • Solvent : Commonly aqueous-organic mixtures such as tert-butyl alcohol-water, dioxane-water, or dimethylformamide-water.
  • Base : Mild bases like sodium bicarbonate or dicyclohexylamine salts may be used to maintain pH and facilitate reaction.
  • Temperature : Room temperature after initial exothermic period.
  • Reaction Monitoring : Thin-layer chromatography (TLC) to track progress.
  • Isolation : Crystallization from solvents such as ethyl acetate or hexane under anhydrous conditions at low temperatures (-10°C) to obtain pure N-BOC protected phenylalanine.

Notes on Stability and Yield

  • The N-BOC protected L-phenylalanine typically crystallizes with solvent inclusion (e.g., ~15% ethyl acetate).
  • The compound decomposes below 130°C if heated rapidly but has a high melting point (>138°C).
  • Yields of crude semi-solid product are generally high (~90%), with purification by recrystallization improving purity.

Summary Table of Protection Conditions

Parameter Condition/Value Notes
Protecting agent Di-tert-butyl dicarbonate (Boc2O) Alternative tert-butoxycarbonyl agents possible
Solvent system tert-butyl alcohol–water, dioxane–water, DMF–water Choice affects solubility and crystallization
Base Sodium bicarbonate, dicyclohexylamine salt Maintains pH for reaction
Temperature Room temperature After initial exothermic phase
Reaction monitoring Thin-layer chromatography (TLC) To ensure completion
Product isolation Crystallization from ethyl acetate, hexane Low temperature crystallization (-10°C)
Yield (crude) ~90% High yield
Stability Decomposes below 130°C if heated rapidly Solid stable under normal conditions

Analytical and Research Findings

  • The reaction progress and purity are typically monitored by TLC and confirmed by NMR spectroscopy, with the 13C label providing a distinct signal for the labeled carbon.
  • The stereochemical integrity (L-configuration) is maintained throughout the synthesis.
  • The presence of carbonate ions in the initial reaction mixture can lead to hydantoin intermediates instead of amino nitriles, which are also hydrolyzed to phenylalanine.
  • The choice of solvent and reaction conditions significantly impacts yield and purity, with water-miscible solvents improving solubility and reaction efficiency.
  • The BOC protection step is critical for subsequent peptide synthesis or other biochemical applications, providing a stable and removable protecting group.

Q & A

Basic: What are the key steps in synthesizing L-Phenylalanine-N-t-BOC (1-13C)?

Methodological Answer:
The synthesis involves reacting L-phenylalanine with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile in a mixed solvent system of dioxane and water, catalyzed by triethylamine. Post-reaction, the product is isolated via ether extraction, acidification, chloroform extraction, and vacuum evaporation. The final product is characterized by melting point (86–88°C) and optical activity measurements (e.g., [α]D²⁰ = -3.6° in acetic acid). Critical steps include rigorous removal of byproducts (e.g., unreacted reagents) and validation of isotopic incorporation at the 1-13C position using mass spectrometry .

Basic: How is isotopic purity ensured during purification of L-Phenylalanine-N-t-BOC (1-13C)?

Methodological Answer:
Isotopic purity (>99% 13C) is validated through liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). For LC-MS, the mass shift corresponding to the 13C label at the 1-position is quantified. NMR spectra (¹³C DEPT or HSQC) confirm the absence of unlabeled species by analyzing the carbonyl carbon resonance. Rigorous solvent partitioning and recrystallization steps are employed to remove isotopic impurities .

Basic: What are the recommended handling and storage protocols for this compound?

Methodological Answer:
Store at 0–6°C in airtight, light-protected containers to prevent degradation of the tert-butoxycarbonyl (BOC) group. Use anhydrous solvents (e.g., dry DMF or DMSO) during dissolution to avoid hydrolysis. For long-term stability, lyophilize the compound and store under inert gas (argon or nitrogen). Handle in a fume hood due to potential irritant properties of BOC-protected amino acids .

Advanced: How can hyperpolarized 13C-NMR enhance metabolic flux studies using this compound?

Methodological Answer:
Dynamic nuclear polarization (DNP) at low temperatures (1–2 K) and high magnetic fields (3.35 T) enhances 13C signal intensity by >10,000×. After hyperpolarization, rapid dissolution in a biocompatible buffer preserves nuclear spin polarization. Inject the hyperpolarized L-Phenylalanine-N-t-BOC (1-13C) into in vitro or in vivo systems, and track metabolic conversion (e.g., to tyrosine or phenylacetate) via time-resolved 13C-NMR. Key parameters include T1 relaxation times and the signal-to-noise ratio (SNR) of downstream metabolites .

Advanced: How to resolve contradictions in 13C-NMR data due to pH-dependent hydrate formation?

Methodological Answer:
At physiological pH (7.4), the 13C-labeled carbonyl group may form a hydrate adduct (~8% abundance), detectable as a resonance at 181 ppm. To mitigate this:

  • Pre-equilibrate the compound in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before experiments.
  • Use spectral deconvolution software (e.g., Mnova) to separate hydrate and parent compound signals.
  • Validate assignments using spiking experiments with unlabeled phenylalanine hydrate .

Advanced: What experimental designs optimize isotope tracing for phenylalanine metabolism studies?

Methodological Answer:

  • Pulse-chase protocols: Administer a bolus of L-Phenylalanine-N-t-BOC (1-13C) and collect breath samples hourly to measure 13CO2 enrichment via isotope ratio mass spectrometry (IRMS). This quantifies phenylalanine oxidation rates in vivo .
  • Compartmental modeling: Use software like SAAM II to fit time-course data of 13C-labeled metabolites (e.g., tyrosine, phenylpyruvate) and calculate flux rates through pathways like the phenylalanine hydroxylase system .

Advanced: How to address low signal reproducibility in hyperpolarized metabolic imaging?

Methodological Answer:

  • Standardize dissolution parameters (temperature, flow rate) using a dynamic phantom system to reduce variability in bolus delivery.
  • Include a reference chamber with a static 13C-labeled compound (e.g., [1-13C]acetate) for SNR normalization.
  • Optimize RF pulse sequences (e.g., spectral-spatial excitation) to selectively excite the 1-13C resonance while suppressing background noise .

Basic: What analytical techniques confirm the structural integrity of the BOC-protected group?

Methodological Answer:

  • FT-IR spectroscopy: Validate the presence of the BOC carbonyl stretch at ~1680–1720 cm⁻¹.
  • ¹H-NMR: Identify the tert-butyl group protons as a singlet at δ 1.4 ppm.
  • HPLC-MS/MS: Monitor for deprotection by detecting fragments corresponding to the loss of the BOC group (Δm/z = 100) .

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